molecular formula C9H5NO5 B13963211 6-Nitro-1-benzofuran-5-carboxylic acid CAS No. 342425-80-3

6-Nitro-1-benzofuran-5-carboxylic acid

Cat. No.: B13963211
CAS No.: 342425-80-3
M. Wt: 207.14 g/mol
InChI Key: UZHBOKBUTPBKAF-UHFFFAOYSA-N
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Description

6-Nitro-1-benzofuran-5-carboxylic acid is a benzofuran derivative known for its diverse biological activities. . The presence of a nitro group and a carboxylic acid group in its structure makes this compound a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-benzofuran-5-carboxylic acid typically involves the nitration of 1-benzofuran-5-carboxylic acid. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 6-position of the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The biological activity of 6-Nitro-1-benzofuran-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The carboxylic acid group can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-1-benzofuran-5-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which can influence its reactivity and biological activity. The presence of both functional groups in specific positions allows for unique interactions with biological targets and distinct chemical reactivity compared to other benzofuran derivatives .

Properties

CAS No.

342425-80-3

Molecular Formula

C9H5NO5

Molecular Weight

207.14 g/mol

IUPAC Name

6-nitro-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C9H5NO5/c11-9(12)6-3-5-1-2-15-8(5)4-7(6)10(13)14/h1-4H,(H,11,12)

InChI Key

UZHBOKBUTPBKAF-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=C(C=C21)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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